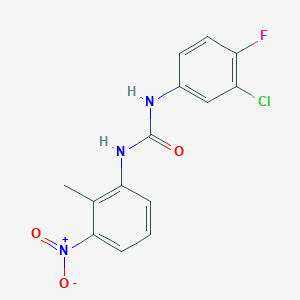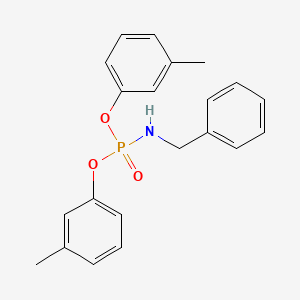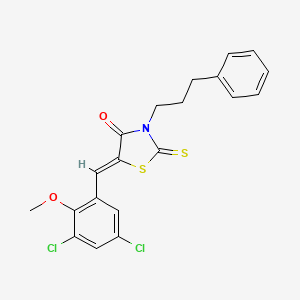
1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-3-nitrophenyl)urea
説明
1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C14H11ClFN3O3 and its molecular weight is 323.70 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea is 323.0472971 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Modification
Research highlights the diverse chemical reactivity and potential for synthesizing complex molecules. For instance, urea derivatives are synthesized through various methods, offering pathways for creating functionalized compounds with potential applications in material science, pharmaceuticals, and agrochemicals. A notable example involves the synthesis of urea derivatives via carbamate intermediates, showcasing the versatility of urea compounds in chemical synthesis and the development of novel materials and drugs (Olma, Ermert, & Coenen, 2006).
Biological Activity
Urea derivatives exhibit a range of biological activities, including antifungal properties and plant growth regulation. For example, certain urea compounds have shown fungitoxic action against agricultural pathogens, indicating their potential as antifungal agents in crop protection (Mishra, Singh, & Wahab, 2000). Furthermore, urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have been identified for their cytokinin-like activity, influencing plant morphogenesis and offering insights into agricultural applications (Ricci & Bertoletti, 2009).
Environmental Implications
The environmental impact of urea derivatives, particularly in relation to nitrogen fertilization and emissions, has been extensively studied. Research on urease inhibitors, for instance, demonstrates the potential to reduce emissions of ammonia and nitrous oxide from agricultural soils, thereby mitigating environmental pollution and enhancing the efficiency of nitrogen use in farming (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).
Advanced Materials and Applications
The structural and binding properties of urea derivatives have been explored for their potential in designing new materials and sensors. Studies on crystal engineering and the metal ion-binding properties of uridine and related compounds suggest applications in materials science, including the development of sensors and the synthesis of new crystalline materials with specific optical or electronic properties (George, Nangia, Lam, Mak, & Nicoud, 2004).
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methyl-3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3/c1-8-12(3-2-4-13(8)19(21)22)18-14(20)17-9-5-6-11(16)10(15)7-9/h2-7H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZYJGWOUSFHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(2-fluorobenzyl)oxy]-5-methylbenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4592003.png)
![(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4592010.png)
![N-(2-bromophenyl)-N'-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4592019.png)
![3-chloro-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4592027.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4592035.png)
![1-(2-chlorobenzyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4592042.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4592048.png)
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4592056.png)

![[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B4592085.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4592088.png)

![2-(4-chlorophenyl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4592105.png)
